molecular formula C13H13ClN4O3 B5225522 2-chloro-N-(3-imidazol-1-ylpropyl)-4-nitrobenzamide

2-chloro-N-(3-imidazol-1-ylpropyl)-4-nitrobenzamide

Cat. No.: B5225522
M. Wt: 308.72 g/mol
InChI Key: HLKWOTLZMGIWRG-UHFFFAOYSA-N
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Description

2-chloro-N-(3-imidazol-1-ylpropyl)-4-nitrobenzamide is a synthetic organic compound that features a benzamide core substituted with a chloro group, an imidazole ring, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-imidazol-1-ylpropyl)-4-nitrobenzamide typically involves multi-step organic reactions. One common route includes the following steps:

    Chlorination: The substitution of a hydrogen atom with a chlorine atom on the benzene ring.

    Amidation: The formation of the benzamide core by reacting the chlorinated nitrobenzene with an appropriate amine.

    Imidazole Substitution: The attachment of the imidazole ring to the propyl chain, followed by its connection to the benzamide core.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3-imidazol-1-ylpropyl)-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as am

Properties

IUPAC Name

2-chloro-N-(3-imidazol-1-ylpropyl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN4O3/c14-12-8-10(18(20)21)2-3-11(12)13(19)16-4-1-6-17-7-5-15-9-17/h2-3,5,7-9H,1,4,6H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLKWOTLZMGIWRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)C(=O)NCCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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